molecular formula C20H25N3O B251008 N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide

Katalognummer B251008
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: WYPLBWQZAVGLHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied in the field of oncology. It was first developed by Takeda Pharmaceuticals and is currently in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide works by inhibiting the activity of several key proteins involved in the growth and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). By blocking these proteins, N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide disrupts signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases. It has also been shown to enhance the activity of natural killer cells, which play an important role in the immune response to cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide for lab experiments is its specificity for BTK and other key proteins involved in cancer cell growth and survival. This makes it a valuable tool for studying the molecular mechanisms of cancer and developing new cancer therapies. However, N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide also has some limitations, including its relatively low solubility and stability, which may affect its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide. One area of focus is the development of combination therapies that incorporate N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide with other drugs or immunotherapies to enhance its anti-cancer properties. Another area of interest is the exploration of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide's potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to better understand the molecular mechanisms of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide and its effects on cancer cells and the immune system.

Synthesemethoden

The synthesis of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide involves several steps, starting with the reaction of 4-(4-ethyl-1-piperazinyl)aniline with 2-bromo-5-methylbenzoic acid to form the intermediate product 2-(4-(4-ethyl-1-piperazinyl)phenyl)-5-methylbenzoic acid. This intermediate is then converted to the final product, N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide, through a series of reactions involving coupling and deprotection.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has demonstrated promising results in early clinical trials.

Eigenschaften

Molekularformel

C20H25N3O

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C20H25N3O/c1-3-22-12-14-23(15-13-22)18-10-8-17(9-11-18)21-20(24)19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3,(H,21,24)

InChI-Schlüssel

WYPLBWQZAVGLHZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Kanonische SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.